[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride
Overview
Description
“[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride” is a chemical compound with the molecular formula C10H14BrNO.ClH . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride” is 1S/C10H14BrNO.ClH/c1-2-12-7-8-13-10-5-3-9(11)4-6-10;/h3-6,12H,2,7-8H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride” has a molecular weight of 280.59 .Scientific Research Applications
Synthesis of Pyrazinoisoquinoline Derivatives
This compound has been used in the synthesis of pyrazinoisoquinoline derivatives . Pyrazinoisoquinolines are a class of compounds that have shown potential in various areas of medicinal chemistry, including as anticancer and antimicrobial agents.
Preparation of N-2-(4-bromophenyl)ethyl Chloroacetamide
[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride has also been used in the preparation of N-2-(4-bromophenyl)ethyl chloroacetamide . This compound could potentially be used in further synthetic transformations.
Synthesis of Alkyl Arylamino Sulfides
This compound has been used in the synthesis of alkyl arylamino sulfides . These compounds are of interest in medicinal chemistry due to their potential biological activities.
Pharmaceutical Testing
[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride is available for purchase for pharmaceutical testing . This suggests that it may be used in the development or testing of new pharmaceutical compounds.
Building Block in Organic Synthesis
Given its structure, [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride can act as a building block in organic synthesis . The bromine atom makes it a good candidate for various coupling reactions, while the amine group can participate in a variety of reactions to form new bonds.
Research and Development
As a specialty chemical, [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride is likely used in research and development . Its exact applications would depend on the specific research goals and could span a wide range of potential uses.
Safety and Hazards
properties
IUPAC Name |
2-(4-bromophenoxy)-N-ethylethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-2-12-7-8-13-10-5-3-9(11)4-6-10;/h3-6,12H,2,7-8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBXMWHGCHZIQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=C(C=C1)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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